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Compound of Interest

Compound Name: HO-PEG4-CH2COOtBu

Cat. No.: B608010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of HO-PEG4-CH2COOtBu, a heterobifunctional polyethylene glycol
(PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery,
and the development of novel therapeutics such as Proteolysis Targeting Chimeras
(PROTACS).

Core Chemical Properties

HO-PEG4-CH2COOtBu, systematically named tert-butyl 2-(2-(2-(2-
hydroxyethoxy)ethoxy)ethoxy)acetate, is a well-defined, monodisperse PEG derivative. The
presence of a terminal hydroxyl group and a tert-butyl protected carboxylic acid allows for
sequential and site-specific modification, making it a versatile tool in chemical biology and drug
development.

Physicochemical Data

The following table summarizes the key physicochemical properties of HO-PEG4-
CH2COOtBu.
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Property Value Citation(s)
CAS Number 169751-72-8 [1][2]
Molecular Formula C14H2807 [1][2]
Molecular Weight 308.37 g/mol [11[2]
Appearance Colorless liquid or oil [3]

_ >95% or =297% (as specified by
Purity _ [1]1(3][4]
supplier)

~1.125 g/mL (based on

Density (approximate
v (@pP : general PEG derivatives)

CC(C)
SMILES (C)OC(=0)COCCOCCOCCOC  [3]
CO

N Store at -5°C to -20°C, keep in
Storage Conditions . _ [1]12]
a dry place and avoid sunlight.

Solubility Profile

Based on the behavior of structurally similar PEG derivatives, HO-PEG4-CH2COOtBu is
expected to exhibit the following solubility characteristics.[1]

Solvent Type Expected Solubility
Water Aqueous Soluble

Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble
Dimethylformamide (DMF) Polar Aprotic Soluble
Dichloromethane (DCM) Halogenated Soluble

Methanol Polar Protic Soluble

Ethanol Polar Protic Soluble

Diethyl Ether Ether Low/Insoluble
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Spectroscopic Characterization (Predicted)

While specific experimental spectra for HO-PEG4-CH2COOtBu are not readily available in the
public domain, the expected NMR chemical shifts can be predicted based on the analysis of its
chemical structure and data from similar PEGylated molecules.[5]

Predicted '"H NMR Spectrum
Chemical Shift (ppm) Multiplicity Assighment
~4.1 Singlet -O-CH2-COO-
~3.7 Triplet -CH2-OH
36 Multiplet ZE)G backbone (-O-CHz2-CHa-
~2.7 Triplet -CH2-OH
1.4 Singlet -C(CHs)s
Predicted **C NMR Spectrum
Chemical Shift (ppm) Assignment
~170 C=0 (ester)
~81 -C(CH3)3
~72 -CH-OH
~70 PEG backbone (-O-CH2-CH2-0-)
~69 -O-CH2-COO-
~61 -CH2-OH
~28 -C(CH3)3

Synthesis and Experimental Protocols

A plausible synthetic route to HO-PEG4-CH2COOtBu involves the Williamson ether synthesis,
where the hydroxyl group of tetraethylene glycol is reacted with a protected haloacetic acid
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derivative.

Proposed Synthesis of HO-PEG4-CH2COOtBu
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Caption: Proposed synthetic pathway for HO-PEG4-CH2COOtBu.

General Experimental Protocol for Synthesis

» Deprotonation of Tetraethylene Glycol: To a solution of excess tetraethylene glycol (e.g., 5
equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add a
strong base like sodium hydride (NaH) (1 equivalent) at 0°C under an inert atmosphere (e.g.,

argon or nitrogen). Allow the reaction to stir at room temperature for 1 hour.

» Alkylation: Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1
equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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e Quenching and Extraction: Carefully quench the reaction by the slow addition of water.
Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic
solvent like dichloromethane (DCM) and wash sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure HO-PEG4-
CH2COOtBu.

Applications in Bioconjugation and Drug
Development

The dual functionality of HO-PEG4-CH2COOtBu makes it a valuable linker for various
applications in biomedical research and drug development.

General Bioconjugation Workflow

The hydroxyl and protected carboxyl groups can be orthogonally functionalized to conjugate
two different molecules, such as a targeting ligand and a therapeutic agent.
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Caption: General workflow for bioconjugation using HO-PEG4-CH2COOtBu.
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Role in PROTAC Development

HO-PEG4-CH2COOtBu is an ideal linker for the synthesis of PROTACSs, which are
heterobifunctional molecules that induce the degradation of target proteins.[6][7][8] The PEG
linker connects a ligand that binds to the target protein and another ligand that recruits an E3

ubiquitin ligase.
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Caption: Role of a PEG linker in PROTAC-mediated protein degradation.

Conclusion
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HO-PEG4-CH2COOtBu is a versatile chemical tool with well-defined properties that make it
highly suitable for applications in bioconjugation, drug delivery, and the development of
targeted protein degraders. Its hydrophilic PEG spacer can enhance the solubility and
pharmacokinetic properties of the resulting conjugates, while its orthogonal functional groups
allow for precise and controlled synthesis of complex biomolecules. This guide provides a
foundational understanding of its chemical properties and potential applications for researchers
in the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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